molecular formula C40H50N8O6 B1663022 Daclatasvir CAS No. 1214735-16-6

Daclatasvir

Cat. No. B1663022
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-CUPIEXAXSA-N
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Description

Synthesis Analysis

The synthesis of Daclatasvir involves a compact manufacturing machine which enables multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment . The spectrophotometric platform involved the synthesis of silver nanoparticles through a redox reaction between the reducing agent (daclatasvir) and the oxidizing agent (silver nitrate) in the presence of polyvinylpyrrolidone as a stabilizing agent .


Molecular Structure Analysis

Daclatasvir has a molecular formula of C40H50N8O6 and a molar mass of 738.890 g·mol −1 . It is a first-in-class, highly selective, hepatitis C virus, non-structural protein 5a polymerase replication complex inhibitor with picomolar potency and broad genotypic coverage in vitro .


Chemical Reactions Analysis

The electrochemical conductometric platforms involved the reaction of daclatasvir with three different precipitating reagents (silver nitrate, phosphomolybdic acid, and ammonium reineckate) to form ion associates between these reagents and daclatasvir in the aqueous system .


Physical And Chemical Properties Analysis

Daclatasvir is an ionizable weak base with Pka values of 5.6 and 4.9 (for two imidazole groups); thus, the aqueous solubility is affected by changes in pH. The solubility of Daclatasvir decreases at higher pH with values of > 700, 11.5, 0.42, and 0.01 mg/mL at pH values of 0.8, 3.5, 4.1, and 7.3, respectively .

Safety And Hazards

Common side effects when used with sofusbivir and daclatasvir include headache, feeling tired, and nausea. With daclatasvir, sofosbuvir, and ribavirin the most common side effects are headache, feeling tired, nausea, and red blood cell breakdown. It should not be used with St. John’s wort, rifampin, or carbamazepine .

Future Directions

Daclatasvir was the first drug with demonstrated safety and therapeutic efficacy in treating HCV genotype 3 without the need for co-administration of interferon or Ribavirin . It is on the World Health Organization’s List of Essential Medicines . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries .

properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026404
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble (>700 mg/mL)
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Daclatasvir

CAS RN

1009119-64-5
Record name Daclatasvir
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URL https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daclatasvir
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Record name DACLATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,600
Citations
Y Gandhi, T Eley, A Fura, W Li, RJ Bertz… - Clinical …, 2018 - Springer
… Co-administration of daclatasvir with strong … daclatasvir exposure, as the clearance of daclatasvir is through both cytochrome P450 3A4 and P-glycoprotein. The potential for daclatasvir …
Number of citations: 44 link.springer.com
C Bunchorntavakul, KR Reddy - Alimentary pharmacology & …, 2015 - Wiley Online Library
Background The treatment of hepatitis C virus ( HCV ) has evolved dramatically after the introduction of direct acting anti‐virals. NS 5A protein plays an important role in HCV replication …
Number of citations: 60 onlinelibrary.wiley.com
GM Keating - Drugs, 2016 - Springer
… A daclatasvir plus sofosbuvir-based regimen … Daclatasvir plus sofosbuvir with or without ribavirin was generally well tolerated. In conclusion, an all-oral regimen comprising daclatasvir …
Number of citations: 25 link.springer.com
T Garimella, X You, R Wang, SP Huang… - Advances in …, 2016 - Springer
The treatment of hepatitis C virus (HCV) infection has been revolutionized in recent years by the development of direct-acting antiviral regimens that do not contain peginterferon (pegIFN…
Number of citations: 29 link.springer.com
N Gamal, S Gitto, P Andreone - Journal of Clinical and …, 2016 - ncbi.nlm.nih.gov
Hepatitis C virus (HCV) infection is a growing public health concern, with 184 million people infected worldwide. During the past decade, interferon has been the backbone of HCV …
Number of citations: 18 www.ncbi.nlm.nih.gov
H Kumada, Y Suzuki, K Ikeda, J Toyota, Y Karino… - …, 2014 - Wiley Online Library
… Patients received daclatasvir 60 mg once daily plus asunaprevir 100 mg twice daily for 24 … Conclusion: Interferon‐free, ribavirin‐free all‐oral therapy with daclatasvir and asunaprevir for …
Number of citations: 655 aasldpubs.onlinelibrary.wiley.com
M Manns, S Pol, IM Jacobson, P Marcellin, SC Gordon… - The Lancet, 2014 - thelancet.com
Background An unmet need exists for interferon-free and ribavirin-free treatments for chronic hepatitis C virus (HCV) infection. In this study, we assessed all-oral therapy with daclatasvir …
Number of citations: 450 www.thelancet.com
PL McCormack - Drugs, 2015 - Springer
… daclatasvir in combination with other agents in the treatment of patients with chronic HCV infection and summarizes its pharmacological properties. Since daclatasvir … Daclatasvir has a …
Number of citations: 48 link.springer.com
MA Smith, RE Regal… - Annals of …, 2016 - journals.sagepub.com
… Pharmacokinetic data were drawn from a phase I study of genotype 1 patients given daclatasvir at a range of doses. Daclatasvir was readily absorbed, with median T max being …
Number of citations: 62 journals.sagepub.com
MS Sulkowski, DF Gardiner… - … England Journal of …, 2014 - Mass Medical Soc
Background All-oral combination therapy is desirable for patients with chronic hepatitis C virus (HCV) infection. We evaluated daclatasvir (an HCV NS5A replication complex inhibitor) …
Number of citations: 526 www.nejm.org

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